3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional substituents including dichlorophenyl and iodine. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization to form the triazolopyridine core . This reaction is often carried out under mild conditions, such as room temperature, and can be facilitated by the use of catalysts or microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Pharmaceutical Development: Due to its unique structure, the compound is explored for the development of new drugs with improved efficacy and reduced side effects.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and survival pathways . By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,6-Dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, such as the dichlorophenyl and iodine groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H6Cl2IN3 |
---|---|
Molecular Weight |
390.00 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H6Cl2IN3/c13-8-2-1-3-9(14)11(8)12-17-16-10-6-7(15)4-5-18(10)12/h1-6H |
InChI Key |
DQCLHJZHIKAXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C=CC(=C3)I)Cl |
Origin of Product |
United States |
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